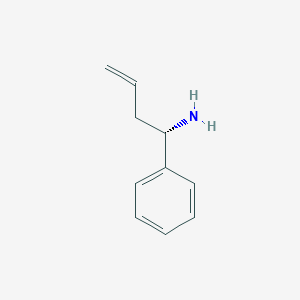
(S)-1-PHENYLBUT-3-EN-1-AMINE
Vue d'ensemble
Description
(S)-1-Phenylbut-3-en-1-amine is an organic compound that belongs to the class of amines. It is characterized by a phenyl group attached to a butenyl chain with an amine group at the terminal position. The (S) configuration indicates that the compound has a specific stereochemistry, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Phenylbut-3-en-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound or nitrile. For instance, the reduction of (S)-1-Phenylbut-3-en-1-nitrile using hydrogen gas in the presence of a palladium catalyst can yield the desired amine. Another method involves the reductive amination of (S)-1-Phenylbut-3-en-1-aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable metal catalyst, such as palladium or platinum, to achieve efficient reduction of the precursor compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Phenylbut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form the saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated amine.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
(S)-1-Phenylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-Phenylbut-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The phenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Phenylbut-3-en-1-amine: The enantiomer of (S)-1-Phenylbut-3-en-1-amine, which may have different biological activities due to its stereochemistry.
1-Phenylbutane-1-amine: A saturated analog with a similar structure but lacking the double bond.
1-Phenylprop-2-en-1-amine: A shorter chain analog with similar functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a phenyl group and a butenyl chain. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(1S)-1-phenylbut-3-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6,11H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOYSBDLLGZOKF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3230456.png)


![Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3230469.png)
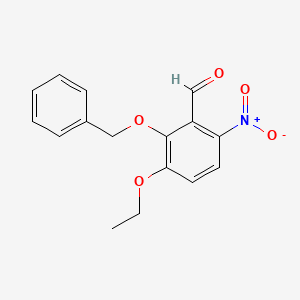
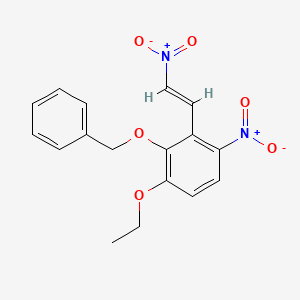
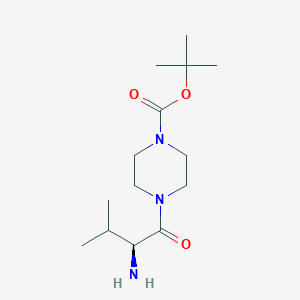

![2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol](/img/structure/B3230520.png)
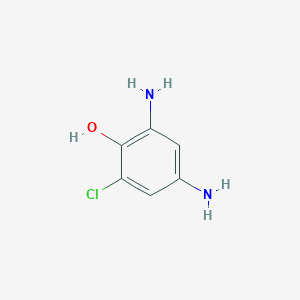
![[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3230525.png)
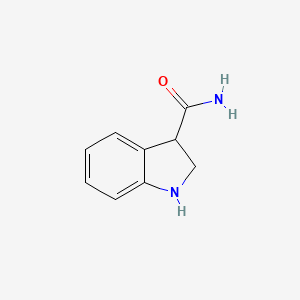
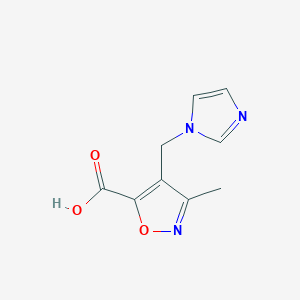
![1-Oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B3230535.png)
